N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of azepane, pyridazine, phenyl, fluorine, and sulfonamide groups
Properties
Molecular Formula |
C23H22F4N4O2S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H22F4N4O2S/c24-20-9-8-18(15-19(20)23(25,26)27)34(32,33)30-17-7-5-6-16(14-17)21-10-11-22(29-28-21)31-12-3-1-2-4-13-31/h5-11,14-15,30H,1-4,12-13H2 |
InChI Key |
FLZKPZMAPQTXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the azepane and pyridazine rings, followed by their attachment to the phenyl ring and subsequent introduction of the fluorine and sulfonamide groups. Common synthetic methods include:
Cyclization Reactions: Formation of azepane and pyridazine rings through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of fluorine and sulfonamide groups via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the azepane and pyridazine rings to the phenyl ring using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide and fluorine-containing groups.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The azepane and pyridazine rings can further modulate the compound’s binding properties and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a morpholine ring instead of an azepane ring.
N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
